1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride
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Overview
Description
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 3,5-dimethylphenyl group and a methanamine group, forming a dihydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution with 3,5-Dimethylphenyl Group: The pyridine ring is then substituted with a 3,5-dimethylphenyl group using Friedel-Crafts alkylation or similar methods.
Introduction of Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Such as alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Primary or secondary amines.
Substitution: Alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Receptors: Such as G-protein-coupled receptors or ion channels, modulating their activity.
Inhibit Enzymes: Such as proteases or kinases, affecting cellular signaling pathways.
Modulate Gene Expression: By interacting with transcription factors or epigenetic regulators.
Comparison with Similar Compounds
1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:
- 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride
- (6-Methoxypyridin-3-yl)methanamine
- 1-(Pyridin-2-yl)methanamine
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C14H18Cl2N2 |
---|---|
Molecular Weight |
285.2 g/mol |
IUPAC Name |
[6-(3,5-dimethylphenyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C14H16N2.2ClH/c1-10-6-11(2)8-12(7-10)14-5-3-4-13(9-15)16-14;;/h3-8H,9,15H2,1-2H3;2*1H |
InChI Key |
UFIFNABNVBYXRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC(=N2)CN)C.Cl.Cl |
Origin of Product |
United States |
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